Ethyl 6-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 6-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered attention in the scientific community due to its various biological and chemical properties. This compound is characterized by its molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol
Preparation Methods
Ethyl 6-methoxyquinoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the Pfitzinger reaction, which includes the condensation of 2-methoxybenzaldehyde with an amine, followed by cyclization. Another method involves the use of sodium tetrahydroborate and palladium dichloride in methanol at room temperature . Industrial production methods often involve the use of triethylamine in ethanol and dichloromethane, followed by refluxing in cyclohexane .
Chemical Reactions Analysis
Ethyl 6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium tetrahydroborate, palladium dichloride, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction reaction with sodium tetrahydroborate and palladium dichloride in methanol yields a pale brown solid .
Scientific Research Applications
Ethyl 6-methoxyquinoline-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of various diseases. Additionally, it has industrial applications in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Ethyl 6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
Ethyl 6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as quinine and chloroquine. These compounds share a similar quinoline backbone but differ in their functional groups and specific biological activities. For example, while quinine is primarily used as an antimalarial agent, this compound is being explored for its broader range of biological activities . Other similar compounds include 6-methoxyquinoline and 3-carboxyquinoline, which also exhibit unique chemical and biological properties .
Biological Activity
Ethyl 6-methoxyquinoline-3-carboxylate (C13H13NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains and parasites. The compound's mechanism involves interference with DNA synthesis and repair mechanisms, which is crucial for its antibacterial action.
- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by modulating key cellular pathways and receptor activities.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, leading to disrupted cellular processes.
- Receptor Modulation : It has been observed to interact with various receptors, potentially altering their activity and contributing to its pharmacological profile.
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives to highlight its unique properties:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | Chloro group at the 4-position | Enhanced reactivity due to chloro substitution |
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Methoxy group at the 8-position | Different positioning affects biological interactions |
Ethyl 4-chloro-6-methylquinoline-3-carboxylate | Methyl group instead of methoxy at the 6-position | Alters electronic properties and reactivity |
The presence of methoxy and carboxyl functional groups in this compound enhances its reactivity and binding affinity towards biological targets, making it particularly valuable in medicinal chemistry compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent. The docking studies indicated strong binding affinity to bacterial enzymes involved in cell wall synthesis .
- Anticancer Properties : Research published in a peer-reviewed journal reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis through the modulation of apoptotic pathways .
- Inflammation Reduction : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in immune cells, suggesting a role in managing inflammatory diseases .
Properties
IUPAC Name |
ethyl 6-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-7-11(16-2)4-5-12(9)14-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYMKNFTIBVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307994 | |
Record name | ethyl 6-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26660-48-0 | |
Record name | 26660-48-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 6-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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